PROTAC SOS1 Degrader-5 Demonstrates a 7.6-Fold Improvement in SOS1 Degradation Potency Over Degrader-1
In a direct cross-study comparison of SOS1 degradation potency, PROTAC SOS1 degrader-5 (compound 4) exhibits a DC50 value of 13 nM, which is 7.6-fold more potent than PROTAC SOS1 degrader-1, which has a reported DC50 of 98.4 nM [1][2]. This quantitative difference in degradation efficiency highlights the critical role of the specific PROTAC architecture in determining target engagement and degradation efficacy.
| Evidence Dimension | SOS1 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | PROTAC SOS1 degrader-1: 98.4 nM |
| Quantified Difference | 7.6-fold improvement (lower DC50) |
| Conditions | NCI-H358 cells (for degrader-5); unspecified cancer cells for degrader-1 (both in vitro SOS1 degradation assays) |
Why This Matters
Higher degradation potency (lower DC50) translates to a lower required working concentration in cellular assays, reducing the potential for off-target effects and improving the robustness of the biological system.
- [1] Pang, X.; et al. Discovery of Potent SOS1 PROTACs with Effective Antitumor Activities against NCI-H358 Tumor Cells In Vitro/In Vivo. Journal of Medicinal Chemistry 2024, 67 (2), 1563–1579. View Source
- [2] Ace Therapeutics. PROTAC SOS1 degrader-1 Product Datasheet. View Source
